molecular formula C14H26O4 B13949082 Octanedioic acid, dipropyl ester CAS No. 51238-93-8

Octanedioic acid, dipropyl ester

Cat. No.: B13949082
CAS No.: 51238-93-8
M. Wt: 258.35 g/mol
InChI Key: HUVBTIZUJMDKKQ-UHFFFAOYSA-N
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Description

Octanedioic acid, dipropyl ester (CAS 55-825-5), also known as dipropyl suberate, is a diester derived from octanedioic acid (suberic acid) and propanol. Its molecular formula is C₁₄H₂₆O₄, with a molecular weight of 270.35 g/mol (calculated from structural data in ). The compound features two propyl ester groups attached to the terminal carboxyl groups of the eight-carbon dicarboxylic acid backbone.

Properties

CAS No.

51238-93-8

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dipropyl octanedioate

InChI

InChI=1S/C14H26O4/c1-3-11-17-13(15)9-7-5-6-8-10-14(16)18-12-4-2/h3-12H2,1-2H3

InChI Key

HUVBTIZUJMDKKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCCCC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid, dipropyl ester typically involves the esterification of octanedioic acid with propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of octanedioic acid, dipropyl ester can be optimized using various catalysts and reaction conditions. For example, the use of inorganic ligand-supported catalysts has been reported to achieve high yields and selectivity in the esterification process . The reaction parameters, such as catalyst loading, alcohol-to-acid ratio, temperature, and reaction time, are carefully controlled to maximize the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid, dipropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Surface Tension : 72 mN/m (at 20°C) .
  • Synthesis: Typically produced via esterification of suberic acid with propanol under acidic or enzymatic catalysis, analogous to methods described for dimethyl and dibutyl esters .
  • Applications : Primarily used as a plasticizer, solvent, or intermediate in organic synthesis. Its hydrophobic nature makes it suitable for polymer formulations and coatings .

Comparison with Similar Compounds

Octanedioic acid esters vary based on the alkyl chain length of the ester groups. Below is a detailed comparison with dimethyl, dibutyl, and other analogs:

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
Octanedioic acid, dimethyl ester C₁₀H₁₈O₄ 202.25 1732-09-8
Octanedioic acid, dipropyl ester C₁₄H₂₆O₄ 270.35 55-825-5
Octanedioic acid, dibutyl ester C₁₆H₃₀O₄ 286.41 16090-77-0

Physical Properties

Property Dimethyl Ester Dipropyl Ester Dibutyl Ester
Surface Tension (mN/m) 80.1 72 Not reported
Boiling Point ~290°C (est.) ~320°C (est.) ~350°C (est.)
Hydrophobicity (logP) ~1.5 (predicted) ~3.0 (predicted) ~4.5 (predicted)
  • Trends : Increasing alkyl chain length correlates with higher molecular weight, hydrophobicity, and boiling point. Surface tension decreases with longer alkyl groups due to reduced polarity .

Stability and Reactivity

  • Longer alkyl esters (e.g., dibutyl) exhibit greater hydrolytic stability compared to shorter-chain analogs (dimethyl, dipropyl) under acidic or basic conditions .
  • Dipropyl ester’s intermediate chain length balances solubility in organic solvents and compatibility with hydrophobic matrices .

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